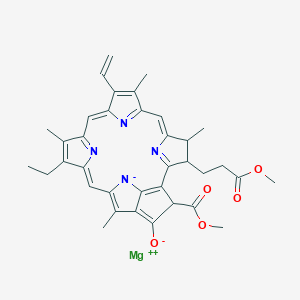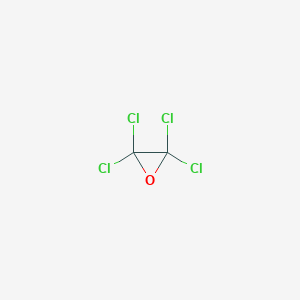
Nickel sulfide
Vue d'ensemble
Description
Nickel sulfide is an inorganic compound with the formula NiS. It ranges in color from bronze (Ni3S2) to black (NiS2). The simplest stoichiometry is NiS, also known as the mineral millerite . It is used commercially as a catalyst and is a chief source of mined nickel .
Synthesis Analysis
Nickel sulfide can be synthesized through various methods. The precipitation of solid black nickel sulfide is a traditional method, which begins with the separation of metals based on the solubility of their sulfides . More controlled methods have been developed, including solid-state metathesis reactions (from NiCl2 and Na2S) and high-temperature reactions of the elements . The synthesis of nickel sulfide nanocrystals with particular structural features for specific applications is challenging .
Molecular Structure Analysis
Nickel sulfide adopts the nickel arsenide motif. In this structure, nickel is octahedral and the sulfide centers are in trigonal prismatic sites . The molecular formula of nickel sulfide is NiS .
Chemical Reactions Analysis
The most commonly practiced reaction of nickel sulfides involves conversion to nickel oxides. This conversion involves heating the sulfide ores in air: NiS + 1.5 O2 → NiO + SO2 . Nickel (II)-ions are precipitated by sulfide either using H2S and acetic acid or Na2S under neutral to alkaline conditions forming the black NiS .
Physical And Chemical Properties Analysis
Nickel sulfide has a molar mass of 90.7584 g/mol and appears as a black solid. It is odorless and insoluble in water. It has a density of 5.87 g/cm3, a melting point of 797°C, and a boiling point of 1388°C .
Applications De Recherche Scientifique
Pentlandite Beneficiation
Nickel sulfide is used in the beneficiation of pentlandite, a nickel iron sulfide mineral . The mineralogical characteristics of nickel-bearing minerals are studied to devise effective nickel beneficiation methods . The concentrate is characterized via particle, chemical, and mineralogical techniques . Based on these findings, potential processing options, such as magnetic separation, gravity separation, and froth flotation, are discussed for recovering and upgrading nickel from this concentrate .
Functional Materials
Nickel Cobalt Sulfides (NCSs), which include Nickel Sulfide, have been used as promising functional materials in various application fields . They are favored for their lower price, abundant raw materials, considerable reactive activity, higher electrical conductivity, weaker metal–sulfur bonds, and better thermal stability compared to their oxide counterparts .
Supercapacitors
Nickel Sulfide is used in the manufacturing of supercapacitors . The structural design, component optimization, and composite preparation of NCS nanomaterials are studied for their use in supercapacitors .
Batteries
Nickel Sulfide has been employed as an effective electrode material in electrochemical energy storage devices . This includes Li/Na/Zn-ion, Li–S, Li–O2, and Zn–air batteries . The high electrochemical activity of Nickel Sulfide stems from its rich redox reactions with multi-valence states and relatively high electrical conductivity .
Electrolysis
Nickel Sulfide can be used in electrolysis, specifically in water splitting into H2 and O2 . This material could effectively drive water splitting at a voltage of 1.32 V in a two-electrode configuration .
Solar Cells
Nickel Sulfide can be used as a counter electrode in Quantum Dot Dye Sensitized solar cells as well as Dye Sensitized Solar cells .
Mécanisme D'action
Target of Action
Nickel sulfide, also known as Nickel(II) sulfide, is an inorganic compound with the formula NiS . It is primarily used in various industrial applications, including as a catalyst . The primary targets of nickel sulfide are microbial enzymes, where it can substitute for the normal metal or bind to catalytic/secondary sites . In the environment, nickel sulfide targets include water pollutants and contaminants, where it acts as a photocatalyst .
Mode of Action
Nickel sulfide interacts with its targets through various mechanisms. In microbial enzymes, nickel inhibits their function, leading to changes in the organism’s metabolic processes . In the environment, nickel sulfide acts as a photocatalyst, driving various catalytic reactions for environmental remediation . The interaction of nickel sulfide with its targets often involves oxidative stress, genomic DNA damage, epigenetic effects, and the regulation of gene expression .
Biochemical Pathways
Nickel sulfide affects several biochemical pathways. It disrupts protein responses and protein response-based biochemical pathways, which is a key mechanism through which nickel induces cytotoxicity and carcinogenesis . Nickel sulfide can also induce reactive oxygen species (ROS) and affect signal transduction pathways . In the environment, nickel sulfide can drive various catalytic reactions, affecting the degradation of pollutants .
Pharmacokinetics
Nickel sulfide is a solid compound with a molar mass of 90.7584 g/mol . It is insoluble in water and degrades in nitric acid . The compound has a hexagonal crystal structure and is stable at temperatures above 379 °C . .
Result of Action
The action of nickel sulfide results in various molecular and cellular effects. It can cause oxidative stress, leading to oxidative and non-oxidative damage to cell membranes, proteins, lipids, and DNA . Nickel sulfide can also cause mitochondrial damage, impairing mitochondrial membrane potential, reducing mitochondrial ATP concentration, and destroying mitochondrial DNA . In the environment, the action of nickel sulfide can lead to the degradation of pollutants, contributing to environmental remediation .
Action Environment
The action, efficacy, and stability of nickel sulfide can be influenced by various environmental factors. For instance, the photocatalytic activity of nickel sulfide can be enhanced by modifying its structure, shape, composition, and size . Furthermore, the presence of other metals, metal oxides, and carbon-based structures can improve the photocatalytic performance of nickel sulfide . On the other hand, environmental pollution from nickel may lead to various health effects, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer .
Safety and Hazards
Orientations Futures
Nickel sulfide has excellent electrochemical and catalytic activities and has attracted extensive attention. It has potential applications in environmental science, including water purification, pollutant monitoring, and environmental remediation . The future advancement of nickel sulfide-based photocatalysts for applications in sustainable environmental remediation is also being explored .
Propriétés
IUPAC Name |
sulfanylidenenickel | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ni.S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNBZGLDODTKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NiS | |
| Record name | nickel(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Nickel(II)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16812-54-7 (Parent), Array | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID801316876 | |
| Record name | Millerite (NiS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Other Solid; Pellets or Large Crystals, Black powder; Practically insoluble in water (0.0036 g/l @ 18 deg C); [MSDSonline] | |
| Record name | Nickel sulfide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfide (NiS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel(II) sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2608 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Nickel sulfide | |
CAS RN |
12137-12-1, 16812-54-7, 1314-04-1, 11113-75-0, 12503-53-6, 12035-71-1 | |
| Record name | Nickel sulfide (Ni3S4) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12137-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel sulfide (NiS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16812-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Millerite (NiS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11113-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel sulfide (Ni7S6) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12503-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heazlewoodite (Ni3S2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12035-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016812547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nickel sulfide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel sulfide (NiS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Millerite (NiS) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nickel sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Nickel sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.214 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula of nickel sulfide?
A1: Nickel sulfide exists in various phases, each with a different stoichiometry. Some common phases include:
Q2: What is the role of sulfur in determining the properties of different nickel sulfide phases?
A2: The sulfur content significantly influences the properties of nickel sulfide. For instance, sulfur-rich phases like NiS2 exhibit different electronic structures and electrochemical properties compared to sulfur-deficient phases like Ni3S2. [, ]
Q3: How does the morphology of nickel sulfide impact its properties?
A3: The morphology of nickel sulfide nanocrystals, such as spheres, nanowires, nanorods, and flakes, significantly affects their properties and applications. For example, one-dimensional nanostructures, like nanowires, have shown higher initial discharge capacities as electrode materials compared to 2D and 3D structures. [, , , ]
Q4: How stable is nickel sulfide under ambient conditions?
A4: While nickel sulfide is generally stable, nanocrystalline nickel sulfide composites (NiS2–NiS) have been observed to spontaneously transform into nickel sulfate hydrates (NSHs) under ambient conditions over time. This transformation is favored by the small crystallite size and high micro-strain of the nickel sulfide nanophases. []
Q5: What catalytic applications does nickel sulfide have?
A5: Nickel sulfide catalysts have shown promise in various applications, including:
- Hydrodesulfurization (HDS): Nickel sulfide supported on zeolite Y exhibits activity for thiophene HDS, although deactivation can be a challenge due to the presence of acid sites. [, ]
- Hydrocracking: Nickel sulfide nanocatalysts show potential for residue hydrocracking, with surface modification using ligands like oleic acid and 1-dodecanethiol enhancing their catalytic activity and selectivity toward specific hydrocarbon fractions. []
- Oxygen Evolution Reaction (OER): Nickel sulfide, particularly when doped with transition metals like manganese, exhibits promising activity as an electrocatalyst for the OER in applications like zinc–air batteries. [, ]
- Aquathermolysis of extra-heavy oil: Oil-soluble nickel-based catalysts, which transform into nickel sulfide nanoparticles under steam injection conditions, show promise for upgrading extra-heavy oil by reducing resin and asphaltene content and increasing saturates. []
Q6: How does the support material affect the catalytic activity of nickel sulfide in HDS?
A6: The support material plays a crucial role in determining the activity and stability of nickel sulfide HDS catalysts. For instance, zeolite Y supported nickel sulfide catalysts show high initial activity but suffer from deactivation due to the support's acidity. []
Q7: How can the catalytic performance of nickel sulfide nanocatalysts for residue hydrocracking be enhanced?
A7: Surface modification of nickel sulfide nanocatalysts using ligands like oleic acid and 1-dodecanethiol can significantly enhance their activity and selectivity towards specific hydrocarbon fractions in residue hydrocracking. []
Q8: What are the potential applications of nickel sulfide in energy storage?
A8: Nickel sulfide is explored as an electrode material in various energy storage applications, including:
- Lithium-ion batteries (LIBs): Nickel sulfide/carbon composites exhibit good performance as anode materials for LIBs due to their high theoretical capacity, low cost, and abundance. [, ]
- Sodium-ion batteries (SIBs): Nickel sulfide, particularly when nanostructured or combined with materials like reduced graphene oxide (rGO) or porous carbon, demonstrates potential as an anode material for SIBs, exhibiting high reversible capacities and good rate capabilities. [, , , ]
- Supercapacitors: Nickel sulfide nanostructures, particularly with hierarchical porous morphologies, exhibit promise as electrode materials for supercapacitors, especially when combined with materials like reduced graphene oxide or doped with elements like vanadium. [, , ]
Q9: What are the challenges associated with using nickel sulfide as an electrode material, and how can these be addressed?
A9: One of the main challenges is the large volume changes that occur during charge/discharge cycles, leading to electrode pulverization and capacity fading. Nanostructuring, carbon coating, and hybridization with other materials like rGO or porous carbon are effective strategies to mitigate these issues, enhancing the structural stability and cycling life of nickel sulfide electrodes. [, , , ]
Q10: How can the analysis of platinum group elements (PGEs) in nickel sulfide deposits aid in exploration?
A10: PGEs, being chalcophile elements, tend to concentrate in sulfide melts. Their analysis in komatiite-hosted nickel sulfide deposits reveals valuable information about ore-forming processes. For example, at the Long-Victor deposit in Western Australia, spatial variations in PGE concentrations and PGE/Ti ratios in the host rocks help delineate ore zones, even in areas with low nickel grades. []
Q11: What is the significance of ruthenium (Ru) concentrations in chromite associated with nickel sulfide deposits?
A11: Ruthenium, with its strong affinity for sulfide melts, exhibits a distinct geochemical signature in komatiite-associated nickel sulfide deposits. Chromite grains from mineralized units typically display lower Ru contents compared to those from barren units, suggesting that the presence of sulfide liquid during chromite crystallization influences Ru partitioning. This finding provides a potential method to discriminate between mineralized and barren komatiite units during exploration. []
Q12: What are the environmental implications of nickel sulfide mining and processing?
A12: The extraction and processing of nickel sulfide ores, while traditionally considered more environmentally friendly than laterite processing, still pose environmental challenges. These include the generation of tailings, potential for acid mine drainage, and release of heavy metals. Sustainable mining practices, efficient waste management, and the development of environmentally benign processing technologies are crucial to minimize the environmental footprint of nickel sulfide operations. []
Q13: How are computational methods employed in nickel sulfide research?
A13: Computational chemistry techniques, such as density functional theory (DFT) calculations, provide valuable insights into the reaction mechanisms involved in nickel sulfide synthesis and its applications. For example, DFT studies help understand the atomic-level interactions during the atomic layer deposition (ALD) of nickel sulfide, aiding in the design of improved precursors and processes. []
Q14: What are some future research directions in the field of nickel sulfide?
A14: Future research in nickel sulfide is expected to focus on:
Q15: What are the key considerations for choosing a specific nickel sulfide phase for a particular application?
A15: The choice of nickel sulfide phase depends on the specific application. For instance, Ni3S2 might be preferred for its electrochemical properties in energy storage, while NiS2 could be suitable for catalytic applications due to its distinct electronic structure. Understanding the structure-property relationships of different nickel sulfide phases is crucial for selecting the most appropriate phase for a given application. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)






![2-Chloro-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B95213.png)

